molecular formula C7H9NO3S B8076294 2-Methoxy-4-(methylsulfonyl)pyridine

2-Methoxy-4-(methylsulfonyl)pyridine

Cat. No.: B8076294
M. Wt: 187.22 g/mol
InChI Key: RSHNXHAHSILTQP-UHFFFAOYSA-N
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Description

2-Methoxy-4-(methylsulfonyl)pyridine is a pyridine derivative featuring a methoxy group (-OCH₃) at the 2-position and a methylsulfonyl group (-SO₂CH₃) at the 4-position. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing sulfonyl group and the electron-donating methoxy group, which collectively influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

2-methoxy-4-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-11-7-5-6(3-4-8-7)12(2,9)10/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHNXHAHSILTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(methylsulfonyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-4-(methylsulfonyl)pyridine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4-(methylsulfonyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.

    Substitution: The methoxy and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Methylthio derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxy-4-(methylsulfonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(methylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data of Selected Pyridine Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Functional Groups
2-Methoxy-4-(methylsulfonyl)pyridine -OCH₃ (2), -SO₂CH₃ (4) ~217.25* Not reported Methoxy, Methylsulfonyl
2-[2-Methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine -OCH₃, -SOCH₃ (phenyl) 387.86† Not reported Methoxy, Methylsulfinyl
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine -Cl, -C₆H₄R (variable) 466–545 268–287 Chloro, Substituted phenyl
Zolimidine (2-[4-(Methylsulfonyl)phenyl]imidazo[1,2-a]pyridine) -SO₂CH₃ (phenyl) 303.3 Not reported Methylsulfonyl, Imidazopyridine

*Calculated based on molecular formula. †From .

Key Observations :

  • Methylsulfonyl vs. Methylsulfinyl : The sulfonyl group (-SO₂CH₃) in 2-Methoxy-4-(methylsulfonyl)pyridine enhances polarity and oxidative stability compared to sulfinyl (-SOCH₃) analogs, which are more prone to redox reactions.
  • Melting Points : Derivatives with chloro and substituted phenyl groups (e.g., Table 1) exhibit higher melting points (268–287°C), likely due to increased molecular symmetry and intermolecular interactions.

Cardiotonic Activity

The imidazo[4,5-c]pyridine analog 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride (LY175326) demonstrates potent inotropic activity, with sulfinyl derivatives showing 5–10-fold higher potency than sulfonyl or purine-based analogs. However, sulfonyl-containing compounds like the target may offer metabolic stability advantages over sulfoxides, which can undergo enzymatic reduction.

Biological Activity

2-Methoxy-4-(methylsulfonyl)pyridine is a compound of increasing interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer potential, antimicrobial effects, and metabolic pathways.

Chemical Structure and Properties

The chemical structure of 2-Methoxy-4-(methylsulfonyl)pyridine can be represented as follows:

C8H9NO3S\text{C}_8\text{H}_9\text{NO}_3\text{S}

This compound features a pyridine ring substituted with a methoxy group and a methylsulfonyl group, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives, including 2-Methoxy-4-(methylsulfonyl)pyridine. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of 2-Methoxy-4-(methylsulfonyl)pyridine on human breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (Caco2) cell lines. The results are summarized in Table 1.

Cell Line IC50 (µM) Mechanism of Action
MCF-75.0Induction of apoptosis
HepG27.5Cell cycle arrest
Caco26.0Inhibition of proliferation

The IC50 values indicate that 2-Methoxy-4-(methylsulfonyl)pyridine is particularly effective against MCF-7 cells, suggesting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, 2-Methoxy-4-(methylsulfonyl)pyridine has shown promising antimicrobial activity. Research has demonstrated its effectiveness against various bacterial strains.

Antimicrobial Efficacy

Table 2 presents the antimicrobial activity of the compound against selected pathogens.

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Salmonella typhi25

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections.

Metabolic Pathways and Toxicity

Understanding the metabolism of 2-Methoxy-4-(methylsulfonyl)pyridine is crucial for assessing its safety and efficacy. Studies have indicated that the compound undergoes P450-mediated oxidative metabolism, leading to various metabolites that may exhibit different biological activities.

Toxicological Findings

A study involving Sprague Dawley rats indicated that high doses of the compound resulted in hepatotoxicity characterized by elevated liver enzymes and histopathological changes in liver tissue. These findings underscore the importance of dose management in therapeutic applications.

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